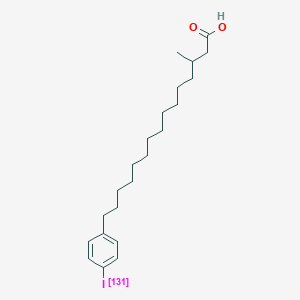

Iodofiltic acid I-131

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Iodofiltic acid I-131 is a radiopharmaceutical compound used primarily in the field of nuclear medicine. It is a radioisotope of iodine, specifically iodine-131, which is known for its applications in diagnostic imaging and therapeutic treatments, particularly for thyroid-related conditions. The compound is notable for its ability to emit both beta and gamma radiation, making it useful for both imaging and therapeutic purposes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The production of iodine-131 typically involves the neutron irradiation of tellurium-130 (Te-130) in a nuclear reactor. The reaction can be summarized as follows:

Te-130 (n, γ) → Te-131 → I-131

After irradiation, the iodine-131 is separated from the tellurium target through a dry distillation process .

Industrial Production Methods: In industrial settings, large-scale production of iodine-131 is achieved by irradiating tellurium dioxide (TeO2) targets in a medium flux reactor. The irradiated targets are then processed using dry distillation to extract iodine-131. This method ensures high purity and specific activity suitable for medical applications .

Análisis De Reacciones Químicas

Types of Reactions: Iodofiltic acid I-131 undergoes various chemical reactions, including:

Oxidation: Iodine-131 can be oxidized to form iodate (IO3^-).

Reduction: It can be reduced to iodide (I^-).

Substitution: Iodine-131 can participate in nucleophilic substitution reactions, where it replaces other halogens in organic compounds.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

Reduction: Reducing agents such as sodium thiosulfate (Na2S2O3) or ascorbic acid (C6H8O6) are employed.

Substitution: Reactions typically occur in the presence of a nucleophile under mild conditions.

Major Products:

Oxidation: Iodate (IO3^-)

Reduction: Iodide (I^-)

Substitution: Various iodinated organic compounds depending on the substrate used.

Aplicaciones Científicas De Investigación

Iodofiltic acid I-131 has a wide range of applications in scientific research:

Chemistry: Used as a tracer in radiochemical studies to investigate reaction mechanisms and kinetics.

Biology: Employed in molecular biology to label proteins and nucleic acids for tracking and imaging purposes.

Medicine: Widely used in the treatment of hyperthyroidism and thyroid cancer.

Industry: Utilized in industrial radiography to inspect materials and structures for defects.

Mecanismo De Acción

The mechanism of action of iodofiltic acid I-131 involves its uptake by the thyroid gland via the sodium/iodide symporter. Once inside the thyroid cells, iodine-131 is oxidized and incorporated into thyroid hormones. The beta radiation emitted by iodine-131 causes localized cell damage and destruction of thyroid tissue, making it effective for treating hyperthyroidism and thyroid cancer .

Comparación Con Compuestos Similares

Iodine-123 (I-123): Another radioisotope of iodine used primarily for diagnostic imaging due to its lower radiation dose and shorter half-life.

Iodine-125 (I-125): Used in brachytherapy for treating prostate cancer and in radioimmunoassays.

Iodine-131-metaiodobenzylguanidine (I-131-MIBG): Used for imaging and treating neuroendocrine tumors.

Uniqueness of Iodofiltic Acid I-131: this compound is unique due to its dual capability of emitting both beta and gamma radiation, making it suitable for both therapeutic and diagnostic applications. Its relatively long half-life of 8.1 days allows for extended treatment periods and effective imaging .

Propiedades

Número CAS |

108204-96-2 |

|---|---|

Fórmula molecular |

C22H35IO2 |

Peso molecular |

462.4 g/mol |

Nombre IUPAC |

15-(4-(131I)iodanylphenyl)-3-methylpentadecanoic acid |

InChI |

InChI=1S/C22H35IO2/c1-19(18-22(24)25)12-10-8-6-4-2-3-5-7-9-11-13-20-14-16-21(23)17-15-20/h14-17,19H,2-13,18H2,1H3,(H,24,25)/i23+4 |

Clave InChI |

NPCIWINHUDIWAV-AWUWEVMDSA-N |

SMILES isomérico |

CC(CCCCCCCCCCCCC1=CC=C(C=C1)[131I])CC(=O)O |

SMILES canónico |

CC(CCCCCCCCCCCCC1=CC=C(C=C1)I)CC(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.